![molecular formula C26H30N2O4 B11323777 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11323777.png)

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

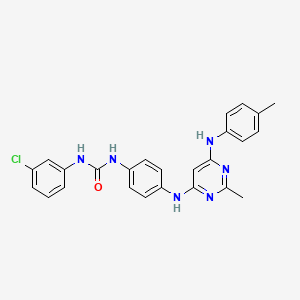

Le N-[2-(4-tert-butylphényl)-2-(morpholin-4-yl)éthyl]-2-oxo-2H-chromène-3-carboxamide est un composé organique complexe qui présente des applications potentielles dans divers domaines scientifiques. Ce composé possède un noyau chromène, un cycle morpholine et un groupe tert-butylphényl, ce qui en fait une molécule unique aux propriétés chimiques intéressantes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-[2-(4-tert-butylphényl)-2-(morpholin-4-yl)éthyl]-2-oxo-2H-chromène-3-carboxamide implique généralement plusieurs étapes :

Formation du noyau chromène : Le noyau chromène peut être synthétisé par une réaction de condensation entre le salicylaldéhyde et un β-cétoester approprié en milieu acide.

Introduction du cycle morpholine : Le cycle morpholine est introduit par une réaction de substitution nucléophile, où un précurseur halogéné approprié réagit avec la morpholine.

Fixation du groupe tert-butylphényl : Le groupe tert-butylphényl est fixé par une réaction d’alkylation de Friedel-Crafts, en utilisant du tert-butylbenzène et un catalyseur approprié tel que le chlorure d’aluminium.

Couplage final : L’étape finale implique le couplage des produits intermédiaires pour former le composé souhaité, souvent en utilisant des techniques de formation de liaisons amides avec des réactifs tels que les carbodiimides.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L’utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie serait essentielle pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle morpholine, conduisant à la formation de N-oxydes.

Réduction : Les réactions de réduction peuvent cibler le noyau chromène, le convertissant potentiellement en un dérivé dihydrochromène.

Substitution : Le groupe tert-butylphényl peut participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs tels que le brome ou l’acide nitrique en milieu acide.

Principaux produits

Oxydation : N-oxydes du cycle morpholine.

Réduction : Dérivés dihydrochromènes.

Substitution : Dérivés halogénés ou nitrés du groupe tert-butylphényl.

Applications de la recherche scientifique

Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.

Biologie : La structure unique du composé en fait un candidat pour l’étude des interactions enzymatiques et de la liaison aux récepteurs, conduisant potentiellement à la découverte de nouvelles voies biochimiques.

Médecine : Ses propriétés pharmacologiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses, présentent un intérêt pour le développement de médicaments.

Industrie : Le composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de ses groupes fonctionnels.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, potentially leading to the discovery of new biochemical pathways.

Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mécanisme D'action

Le mécanisme d’action du N-[2-(4-tert-butylphényl)-2-(morpholin-4-yl)éthyl]-2-oxo-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Par exemple, il pourrait inhiber certaines enzymes en se liant à leurs sites actifs.

Voies impliquées : Les voies affectées par ce composé pourraient inclure les voies de transduction du signal, les voies métaboliques ou la régulation de l’expression génétique, selon ses interactions spécifiques.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(4-tert-Butylphényl)-5-(4-biphénylyl)-1,3,4-oxadiazole : Ce composé partage le groupe tert-butylphényl mais a une structure de base différente, conduisant à des propriétés chimiques et des applications différentes.

N-(4-tert-Butylphényl)-2-[(6-méthyl-4-oxo-3,5-diphényl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acétamide : Un autre composé avec un groupe tert-butylphényl, mais avec un noyau thiéno[2,3-d]pyrimidin, utilisé dans différents contextes de recherche.

Unicité

Le N-[2-(4-tert-butylphényl)-2-(morpholin-4-yl)éthyl]-2-oxo-2H-chromène-3-carboxamide est unique en raison de sa combinaison d’un noyau chromène, d’un cycle morpholine et d’un groupe tert-butylphényl.

Propriétés

Formule moléculaire |

C26H30N2O4 |

|---|---|

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C26H30N2O4/c1-26(2,3)20-10-8-18(9-11-20)22(28-12-14-31-15-13-28)17-27-24(29)21-16-19-6-4-5-7-23(19)32-25(21)30/h4-11,16,22H,12-15,17H2,1-3H3,(H,27,29) |

Clé InChI |

FJTVORKJNWPTRG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B11323699.png)

![1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323705.png)

![N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323720.png)

![7-chloro-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11323730.png)

![2-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11323731.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11323733.png)

![1-(3-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323744.png)

![4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11323752.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323758.png)